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molecular formula C14H24N2O2 B8799269 1,1'-Hexamethylenebis(pyrrolidin-2-one) CAS No. 34751-43-4

1,1'-Hexamethylenebis(pyrrolidin-2-one)

Cat. No. B8799269
M. Wt: 252.35 g/mol
InChI Key: CGJZPGDXEGFRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04444762

Procedure details

11.62 g (0.1 M) of 1,6-diaminohexane and 21.66 g (0.25 M) of γ-butyrolactone were mixed and heated to 150°-165° for 22 hours. Excess γ-butyrolactone was then distilled off at reduced pressure (80°/2 mm). The light brown residue was poured into a crystallization dish where it immediately solidified. The solid was taken in chloroform, powdered, filtered and the tan powder was washed with chloroform. Yield 22.0 g (87%); melting point 101°-103°.
Quantity
11.62 g
Type
reactant
Reaction Step One
Quantity
21.66 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[C:9]1(=[O:14])O[CH2:12][CH2:11][CH2:10]1>>[N:1]1([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][N:8]2[CH2:12][CH2:11][CH2:10][C:9]2=[O:14])[CH2:12][CH2:11][CH2:10][C:9]1=[O:14]

Inputs

Step One
Name
Quantity
11.62 g
Type
reactant
Smiles
NCCCCCCN
Name
Quantity
21.66 g
Type
reactant
Smiles
C1(CCCO1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 150°-165° for 22 hours
Duration
22 h
DISTILLATION
Type
DISTILLATION
Details
Excess γ-butyrolactone was then distilled off at reduced pressure (80°/2 mm)
ADDITION
Type
ADDITION
Details
The light brown residue was poured into a crystallization dish where it
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the tan powder was washed with chloroform

Outcomes

Product
Name
Type
Smiles
N1(C(CCC1)=O)CCCCCCN1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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